molecular formula C10H11ClO B1455504 [1-(2-Chlorophenyl)cyclopropyl]methanol CAS No. 886366-24-1

[1-(2-Chlorophenyl)cyclopropyl]methanol

Cat. No.: B1455504
CAS No.: 886366-24-1
M. Wt: 182.64 g/mol
InChI Key: WGJIRBQNWKFGDW-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C10H11ClO . It is a cyclopropyl derivative where a chlorophenyl group is attached to the cyclopropyl ring, and a methanol group is bonded to the cyclopropyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclopropyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods involve the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, [1-(2-Chlorophenyl)cyclopropyl]methanol is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

  • [1-(2-Bromophenyl)cyclopropyl]methanol
  • [1-(2-Fluorophenyl)cyclopropyl]methanol
  • [1-(2-Methylphenyl)cyclopropyl]methanol

Comparison: Compared to its analogs, [1-(2-Chlorophenyl)cyclopropyl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

[1-(2-Chlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications and mechanisms of action.

  • IUPAC Name: this compound
  • Molecular Formula: C10H11ClO
  • Molecular Weight: 186.65 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. This method ensures the formation of the desired compound under controlled conditions to maximize yield and purity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom in its structure may enhance its stability and alter its interaction dynamics with biological systems.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study evaluating various cyclopropyl-containing compounds, it was found that some analogs demonstrated reduced nitric oxide (NO) production in BV2 microglial cells, suggesting potential neuroprotective properties against neuroinflammation associated with traumatic brain injury (TBI) .

CompoundNO Inhibition (%)Cell Viability (%)
DFB5085
1a4590
1b4080
1c 55 95

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of this compound in inhibiting bacterial growth positions it as a candidate for further development in antimicrobial therapies .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant potency against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7), indicating its potential as an anticancer agent. The structure-activity relationship suggests that modifications to the chlorophenyl group can enhance cytotoxicity .

Case Studies

  • Neuroinflammation Study: A study on cyclopropyl derivatives highlighted that this compound analogs showed promising results in reducing inflammatory markers in microglial cells. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Efficacy: In a comparative study, this compound was tested alongside other compounds for antibacterial activity. Results indicated that it effectively inhibited the growth of pathogenic bacteria without significant cytotoxicity to human cells.

Properties

IUPAC Name

[1-(2-chlorophenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJIRBQNWKFGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Chlorophenyl)cyclopropyl]methanol
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